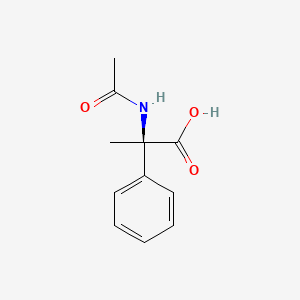
(2R)-2-Acetamido-2-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Acetamido-2-phenylpropanoic acid: is a derivative of the amino acid phenylalanine, where an acetyl group is attached to the nitrogen atom of the amino group. This compound is part of the class of N-acyl-alpha-amino acids, which are known for their biological significance and applications in various fields such as medicine, nutrition, and biochemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydrogenation of Unsaturated Azlactones: One common method involves the hydrogenation of unsaturated azlactones in an aqueous sodium hydroxide solution using Raney nickel under pressure.
N-Acetylation Reaction: Another method involves the reaction of L-phenylalanine with acetic anhydride.
Industrial Production Methods: Industrial production of (2R)-2-Acetamido-2-phenylpropanoic acid often involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
N-Acetylation: The primary reaction is the acetylation of the amino group of phenylalanine using acetic anhydride.
Esterification: (2R)-2-Acetamido-2-phenylpropanoic acid can undergo esterification reactions, such as with methanol using Mukaiyama’s reagent.
Common Reagents and Conditions:
Acetic Anhydride: Used for acetylation reactions.
Mukaiyama’s Reagent: Used for esterification reactions.
Raney Nickel: Used as a catalyst in hydrogenation reactions.
Major Products:
This compound: The primary product of acetylation.
This compound methyl ester: Formed through esterification with methanol.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Peptides: (2R)-2-Acetamido-2-phenylpropanoic acid is used as an intermediate in the synthesis of peptides and other complex molecules.
Biology:
Metabolic Studies: It is used in studies related to amino acid metabolism and enzyme activity.
Medicine:
Drug Development: It serves as a precursor in the synthesis of various pharmaceutical compounds, including anti-inflammatory drugs.
Industry:
Nutritional Supplements: Used in the production of dietary supplements and artificial sweeteners like aspartame.
Mecanismo De Acción
Molecular Targets and Pathways: (2R)-2-Acetamido-2-phenylpropanoic acid exerts its effects primarily through its role in metabolic pathways involving amino acids. It acts as a substrate for enzymes like phenylalanine N-acetyltransferase, which catalyzes its formation . Additionally, long-chain N-acylated derivatives of phenylalanine can influence mitochondrial respiration and glucose homeostasis .
Comparación Con Compuestos Similares
- N-acetyl-L-tyrosine
- N-acetyl-L-tryptophan
- N-acetyl-L-histidine
Uniqueness: (2R)-2-Acetamido-2-phenylpropanoic acid is unique due to its specific structure and the biological roles it plays. Unlike other N-acylated amino acids, it is involved in the synthesis of aspartame and has distinct applications in drug development and metabolic studies .
By understanding the synthesis, reactions, and applications of this compound, researchers can leverage its properties for various scientific and industrial purposes.
Propiedades
Número CAS |
16707-49-6 |
|---|---|
Fórmula molecular |
C11H13NO3 |
Peso molecular |
207.229 |
Nombre IUPAC |
(2R)-2-acetamido-2-phenylpropanoic acid |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-11(2,10(14)15)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,12,13)(H,14,15)/t11-/m1/s1 |
Clave InChI |
QZMOGBLDXPANBR-LLVKDONJSA-N |
SMILES |
CC(=O)NC(C)(C1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















